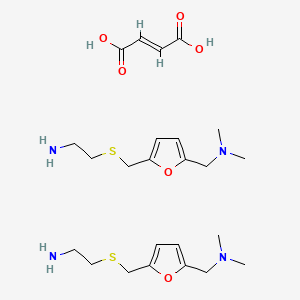

5-(((2-氨基乙基)硫代)甲基)-N,N-二甲基-2-呋喃甲胺半富马酸盐

描述

This compound, also known as [[5-[[(2-Aminoethyl)thio]methyl]furan-2-yl]methyl]dimethylamine , is a metabolite of the drug with the same name . It is found in the urine of patients taking this drug . It has been used as an impurity standard for [[5-[(2-(Aminoethyl)thio]-methyl]-furan-2ylmethyl]-dimethylamine .

Molecular Structure Analysis

The molecular formula of this compound is C9H16N2OS . It has a molecular weight of 200.30 .Physical and Chemical Properties Analysis

This compound appears as a red oil . Its molecular weight is 200.30, and its molecular formula is C9H16N2OS .科学研究应用

过敏性接触性皮炎:Rycroft (1983) 报告了对该化合物(雷尼替丁® 合成中的二胺中间体)有过敏性接触敏感性,该化合物在将其转化为富马酸盐的过程中,一名工业化学家因长时间接触而引发手部皮炎 (Rycroft, 1983)。

血清素 5-HT4 受体激动剂:Kakigami 等人 (1998) 探索了包括与“5-(((2-氨基乙基)硫代)甲基)-N,N-二甲基-2-呋喃甲胺半富马酸盐”相关的化合物在内的各种化合物的合成和构效关系,用于血清素 5-HT4 激动活性。他们发现某些衍生物表现出显着的活性增强,其中一些比西沙必利更有效 (Kakigami 等人,1998)。

雷尼替丁制造和皮炎:Goh 和 Ng (1984) 详细介绍了雷尼替丁盐酸盐制造的各个阶段,指出“5-(((2-氨基乙基)硫代)甲基)-N,N-二甲基-2-呋喃甲胺”在其中一个阶段作为一种有效的皮肤致敏剂,导致接触该化合物的患者出现过敏性接触性皮炎 (Goh & Ng, 1984)。

胆碱能药物和抗毒蕈碱活性:Feriani 等人 (1994) 对与异戊四胺在结构上相关的胆碱能药物进行了一项研究,其中包括对与“5-(((2-氨基乙基)硫代)甲基)-N,N-二甲基-2-呋喃甲胺半富马酸盐”在结构上相似的化合物的抗毒蕈碱活性进行的研究 (Feriani 等人,1994)。

安全和危害

作用机制

Target of Action

Ranitidine diamine hemifumarate primarily targets the histamine H2 receptors located on the gastric parietal cells in the stomach. These receptors play a crucial role in regulating the secretion of gastric acid. By inhibiting these receptors, the compound effectively reduces the production of stomach acid .

Mode of Action

The compound acts as a competitive, reversible inhibitor of histamine at the H2 receptors. When histamine binds to these receptors, it stimulates the secretion of gastric acid. Ranitidine diamine hemifumarate competes with histamine for binding to the H2 receptors, thereby blocking histamine’s action. This inhibition leads to a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration .

Biochemical Pathways

By inhibiting the H2 receptors, ranitidine diamine hemifumarate affects the histamine signaling pathway . This pathway is crucial for the regulation of gastric acid secretion. The downstream effects include reduced activation of the proton pumps in the parietal cells, leading to decreased acid production. This reduction in acid helps in the treatment of conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .

Pharmacokinetics

The pharmacokinetics of ranitidine diamine hemifumarate involve its absorption, distribution, metabolism, and excretion (ADME) properties:

- Excretion : The compound is excreted mainly through the kidneys, with 30-70% of the dose being eliminated unchanged in the urine .

Result of Action

The molecular and cellular effects of ranitidine diamine hemifumarate’s action include a significant reduction in gastric acid secretion. This leads to an increase in gastric pH, providing relief from symptoms associated with acid-related disorders. The compound’s action helps in the healing of ulcers and the prevention of acid reflux .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound is more stable in a neutral to slightly acidic environment. High temperatures or extreme pH levels can degrade the compound, reducing its efficacy. Additionally, the presence of other medications or food can affect its absorption and bioavailability .

属性

IUPAC Name |

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18N2OS.C4H4O4/c2*1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h2*3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQUECKZJOVTLJ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256948-32-0 | |

| Record name | 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256948320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 256948-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE HEMIFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A011PUM3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)